molecular formula C6H2BrF2I B2789882 1-Bromo-3,4-difluoro-2-iodobenzene CAS No. 1208077-27-3

1-Bromo-3,4-difluoro-2-iodobenzene

Cat. No. B2789882
CAS RN: 1208077-27-3
M. Wt: 318.887
InChI Key: FKKYIFFIESVNPF-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-iodobenzene is a chemical compound with the molecular formula C6H2BrF2I . It has an average mass of 318.885 Da and a monoisotopic mass of 317.835236 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, difluoro, and iodo groups . The exact positions of these substituents can influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Aryl iodides are generally more reactive than aryl bromides in coupling reactions . Therefore, in a compound like this compound, the iodine end can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 318.89 . It is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would need to be determined experimentally.

Safety and Hazards

According to the safety data sheet, 1-Bromo-3,4-difluoro-2-iodobenzene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3,4-difluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYIFFIESVNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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